molecular formula C9H14O2 B1449352 Ethyl 3-cyclopropyl-2-methylacrylate CAS No. 26577-96-8

Ethyl 3-cyclopropyl-2-methylacrylate

Cat. No.: B1449352
CAS No.: 26577-96-8
M. Wt: 154.21 g/mol
InChI Key: ATWDAKNKHDDUPA-VOTSOKGWSA-N
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Description

Ethyl 3-cyclopropyl-2-methylacrylate is an organic compound with the molecular formula C9H14O2. It is a derivative of acrylate, characterized by the presence of a cyclopropyl group and a methyl group attached to the acrylate moiety. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-cyclopropyl-2-methylacrylate can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with ethyl acrylate in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyclopropyl-2-methylacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-cyclopropyl-2-methylacrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-cyclopropyl-2-methylacrylate involves its interaction with various molecular targets and pathways. In biological systems, it may act as a substrate for enzymes, leading to the formation of reactive intermediates that can participate in further biochemical reactions. The cyclopropyl group can also influence the compound’s reactivity and stability, making it a valuable tool in mechanistic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both cyclopropyl and methyl groups, which can significantly influence its chemical reactivity and physical properties. These structural features make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

ethyl (E)-3-cyclopropyl-2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-3-11-9(10)7(2)6-8-4-5-8/h6,8H,3-5H2,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWDAKNKHDDUPA-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1CC1)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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